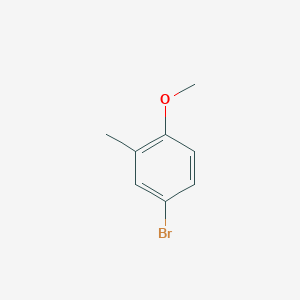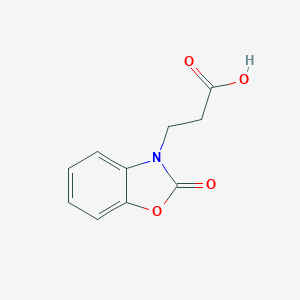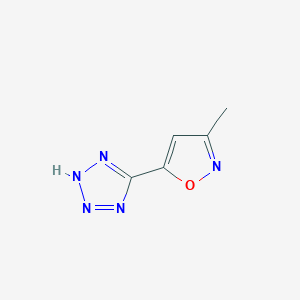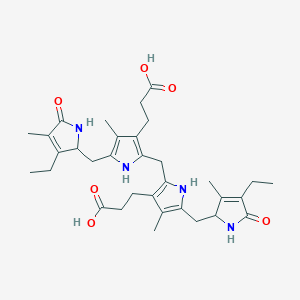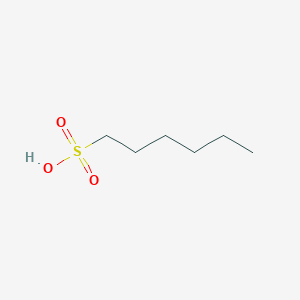
Iron fe-59
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron Fe-59 is a radioactive isotope of iron that is widely used in scientific research. It has a half-life of 44.5 days and decays by beta emission to cobalt Co-59. Iron Fe-59 is produced by the neutron activation of stable iron isotopes, and it is commonly used as a tracer in biochemical and physiological studies.
作用機序
Iron Fe-59 behaves similarly to stable iron isotopes in the body. It is absorbed from the gut and transported in the blood bound to transferrin. Iron Fe-59 is taken up by cells through the transferrin receptor and incorporated into iron-containing proteins. The decay of Iron Fe-59 produces beta particles, which can cause DNA damage and cell death. However, the low energy of the beta particles limits the range of damage to a few millimeters, making Iron Fe-59 safe for use in scientific research.
Biochemical and Physiological Effects
Iron Fe-59 has been used to study the biochemical and physiological effects of iron deficiency and iron overload. Iron deficiency leads to decreased hemoglobin synthesis and impaired oxygen delivery to tissues. Iron overload can lead to tissue damage and organ dysfunction. Iron Fe-59 has also been used to study the turnover of iron-containing proteins, such as hemoglobin and ferritin.
実験室実験の利点と制限
Iron Fe-59 has several advantages for use in lab experiments. It is a pure and well-characterized tracer that can be easily detected using gamma spectroscopy. Iron Fe-59 has a long half-life, which allows for extended experiments. However, Iron Fe-59 also has some limitations. It is a radioactive material that requires special handling and disposal procedures. The beta particles produced during decay can cause DNA damage and cell death, which can limit the use of Iron Fe-59 in certain experiments.
将来の方向性
Iron Fe-59 has several potential future directions in scientific research. One area of interest is the use of Iron Fe-59 to study the effects of iron deficiency and iron overload on the brain. Iron is essential for brain development and function, and disruptions in iron metabolism have been linked to neurological disorders. Iron Fe-59 could be used to study the transport of iron across the blood-brain barrier and the effects of iron deficiency and iron overload on brain function. Another area of interest is the use of Iron Fe-59 to study the effects of iron chelation therapy. Iron chelation therapy is used to treat iron overload, but its effects on iron metabolism and tissue distribution are not well understood. Iron Fe-59 could be used to study the pharmacokinetics and pharmacodynamics of iron chelators in vivo.
Conclusion
Iron Fe-59 is a valuable tool in scientific research, with applications in biochemistry, physiology, and pharmacology. Its long half-life and well-characterized properties make it an ideal tracer for extended experiments. The future directions of Iron Fe-59 research are promising, with potential applications in neuroscience and iron chelation therapy. However, the radioactive nature of Iron Fe-59 requires careful handling and disposal procedures, and its use should be limited to qualified personnel.
合成法
Iron Fe-59 is produced by the neutron activation of stable iron isotopes. The most commonly used method is the irradiation of iron targets with neutrons in a nuclear reactor. The neutron capture reaction produces Iron Fe-59, which is then separated from the target material using chemical methods. The purity of the final product is critical for scientific research, and several purification steps are required to remove impurities.
科学的研究の応用
Iron Fe-59 is widely used as a tracer in biochemical and physiological studies. It is used to study iron metabolism, including iron absorption, distribution, and excretion. Iron Fe-59 is also used to study the turnover of iron-containing proteins, such as hemoglobin and ferritin. In addition, Iron Fe-59 is used to study the effects of iron deficiency and iron overload on various organs and tissues.
特性
CAS番号 |
14596-12-4 |
|---|---|
製品名 |
Iron fe-59 |
分子式 |
Fe |
分子量 |
58.934874 g/mol |
IUPAC名 |
iron-59 |
InChI |
InChI=1S/Fe/i1+3 |
InChIキー |
XEEYBQQBJWHFJM-AKLPVKDBSA-N |
異性体SMILES |
[59Fe] |
SMILES |
[Fe] |
正規SMILES |
[Fe] |
同義語 |
59Fe radioisotope Fe-59 radioisotope Iron-59 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



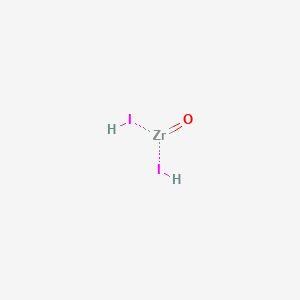
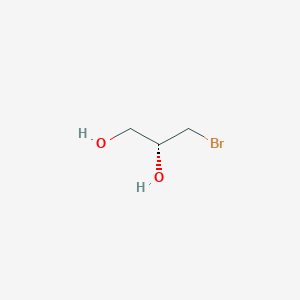
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)

